molecular formula C27H18N2O3 B11675496 1-methyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

1-methyl-7-(phenylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11675496
M. Wt: 418.4 g/mol
InChI Key: QAGWVKLGZZIWSV-UHFFFAOYSA-N
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Description

1-Methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroquinone analogs. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

1-Methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine
  • 3-(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino propionic acid ethyl ester

Comparison: Compared to similar compounds, 1-methyl-7-(phenylamino)-13,14-dihydro-8H-5-oxa-14-azapentaphene-8,13-dione stands out due to its unique combination of heterocyclic rings and functional groups This structural uniqueness contributes to its distinct chemical reactivity and potential applications

Properties

Molecular Formula

C27H18N2O3

Molecular Weight

418.4 g/mol

IUPAC Name

7-anilino-1-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C27H18N2O3/c1-15-8-7-13-20-24(15)29-25-21(32-20)14-19(28-16-9-3-2-4-10-16)22-23(25)27(31)18-12-6-5-11-17(18)26(22)30/h2-14,28-29H,1H3

InChI Key

QAGWVKLGZZIWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C(N2)C4=C(C(=C3)NC5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O

Origin of Product

United States

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